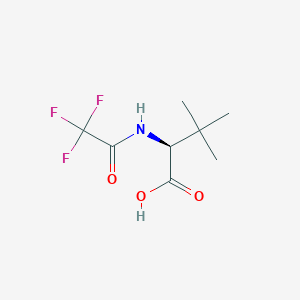![molecular formula C13H22N2O B7864164 2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B7864164.png)
2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone is an organic compound of significant interest in both research and industrial applications due to its unique structure and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone typically involves a multi-step process. One common method starts with the cyclopentylamine and involves cyclization and subsequent functional group modifications to achieve the desired structure.
Industrial Production Methods
For large-scale production, the synthesis may involve optimized steps to increase yield and purity, using industrial reactors and precise control of reaction parameters. Catalysts and solvent choices are critical in the industrial synthesis to ensure the reactions proceed efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the cyclopentyl and ethanone moieties.
Reduction: : Reduction reactions can occur, affecting the ketone group.
Substitution: : The pyrrolo moiety allows for various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Depending on the reaction type, the products can range from oxidized derivatives to reduced forms or substituted versions with various functional groups.
Aplicaciones Científicas De Investigación
2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone has shown promise in several fields:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Investigated for its interactions with biological macromolecules and potential enzyme inhibition.
Medicine: : Research is ongoing into its potential use as a pharmaceutical agent due to its unique binding properties and biological activity.
Mecanismo De Acción
The compound exerts its effects through a combination of binding interactions with molecular targets, such as enzymes and receptors. The cyclopentyl and pyrrolo[3,4-b]pyrrol moieties are key to its activity, enabling it to fit into specific binding sites and disrupt normal biochemical pathways. Pathways involved often include those related to signal transduction and enzymatic regulation.
Comparación Con Compuestos Similares
2-Cyclopentyl-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone stands out due to its unique structure. Similar compounds include:
1-Cyclopentyl-3-ethoxyethanone: : Different functional groups providing different reactivity profiles.
Hexahydro-1H-pyrrolo[3,4-b]pyrrole: : Shares the pyrrolo core but with different substituents leading to different biological activities.
Cyclopentyl-amine derivatives: : Structurally similar but with different reactive groups.
Propiedades
IUPAC Name |
1-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c16-13(7-10-3-1-2-4-10)15-6-5-11-8-14-9-12(11)15/h10-12,14H,1-9H2/t11-,12+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNTVAWHCDPHIW-NWDGAFQWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC3C2CNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)CC(=O)N2CC[C@@H]3[C@H]2CNC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1,1-dimethylethyl)benzoyl]leucine](/img/structure/B7864097.png)



![2-([(4-METHYLPHENYL)SULFONYL]AMINO)-2-PHENYLACETIC ACID](/img/structure/B7864135.png)

![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B7864153.png)
![Furan-2-yl((3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)methanone](/img/structure/B7864154.png)
![(3aS,6aS)-1-(3-chlorobenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864157.png)
![(3aS,6aS)-1-(2-methylbenzoyl)-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B7864161.png)
![5-[(3aS,6aS)-octahydropyrrolo[2,3-c]pyrrole-1-carbonyl]-2-methylpyridine](/img/structure/B7864170.png)
![(cis-Hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B7864176.png)
![2-Ethoxy-1-(cis-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl)ethanone](/img/structure/B7864182.png)
